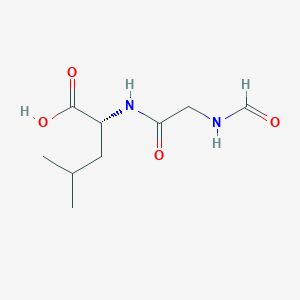

N-Formylglycyl-D-leucine

Description

Structure

3D Structure

Properties

CAS No. |

62540-59-4 |

|---|---|

Molecular Formula |

C9H16N2O4 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

(2R)-2-[(2-formamidoacetyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C9H16N2O4/c1-6(2)3-7(9(14)15)11-8(13)4-10-5-12/h5-7H,3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t7-/m1/s1 |

InChI Key |

UNRPIJSANWIPEI-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)CNC=O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of N-Formylglycyl-D-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide N-Formylglycyl-D-leucine. The document details the synthetic pathway, including experimental protocols for key reactions, and outlines the analytical techniques used for its characterization. Quantitative data is presented in structured tables, and key processes are visualized using workflow and reaction mechanism diagrams.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the N-formylation of glycine to produce N-formylglycine. This is followed by the coupling of N-formylglycine with the methyl ester of D-leucine. The final step is the saponification of the methyl ester to yield the desired product.

Overall Synthesis Workflow

The synthesis proceeds through the activation of the carboxyl group of N-formylglycine, followed by nucleophilic attack by the amino group of D-leucine methyl ester, and subsequent deprotection.

The Biological Activity of N-Formylglycyl-D-leucine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylglycyl-D-leucine is a synthetic dipeptide belonging to the class of N-formylated peptides, which are recognized as potent signaling molecules in the innate immune system. These peptides, often originating from bacteria or damaged mitochondria, act as chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages. The primary targets for N-formylated peptides are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the presumed biological activity of this compound, based on the well-established pharmacology of the N-formylated peptide class. It covers the anticipated mechanism of action, signaling pathways, and relevant experimental protocols for assessing its activity. Due to the limited availability of direct experimental data for this compound, this guide draws upon structure-activity relationship (SAR) studies of analogous N-formylated peptides to infer its likely biological profile.

Introduction to N-Formylated Peptides and Formyl Peptide Receptors (FPRs)

The formyl peptide receptor family in humans consists of three main subtypes: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3.[1][2] These receptors are integral to host defense and inflammation, primarily expressed on the surface of myeloid cells.[2] Their natural ligands are peptides bearing an N-formylated methionine residue, a characteristic feature of bacterial and mitochondrial proteins.[3][4] This allows the immune system to recognize and respond to bacterial invasion or tissue damage.

FPR1 is the prototypical high-affinity receptor for many N-formylated peptides, such as the well-studied N-formylmethionyl-leucyl-phenylalanine (fMLF).[3][5] FPR2 exhibits a broader ligand specificity, interacting with a more diverse array of peptides and lipids.[1] The activation of these receptors initiates a cascade of intracellular signaling events, leading to a range of cellular responses critical for innate immunity, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][3]

Presumed Biological Activity of this compound

Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, based on the known structure-activity relationships of N-formylated peptides, we can infer its likely biological functions.

Receptor Interaction and Agonism

The N-formyl group is a critical determinant for the agonistic activity of peptides at FPRs.[2][5] Therefore, this compound is expected to act as an agonist at one or more of the formyl peptide receptors. The dipeptide structure, consisting of glycine and a D-leucine residue, will influence its binding affinity and selectivity for the different FPR subtypes. The presence of a D-amino acid, in this case, D-leucine, is of particular interest. While most naturally occurring amino acids are in the L-conformation, peptides containing D-amino acids are known to exhibit increased resistance to proteolytic degradation.[6] This could result in a more sustained biological activity of this compound compared to its L-leucine counterpart. Peptides containing D-amino acids have been shown to have unique biological activities and can be potent immunogens.[6][7]

Cellular Responses

Upon binding to FPRs, this compound is anticipated to trigger the canonical downstream signaling pathways, leading to:

-

Chemotaxis: The directed migration of immune cells, particularly neutrophils, towards the source of the peptide.

-

Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration, which acts as a second messenger to activate various cellular processes.

-

Degranulation: The release of antimicrobial proteins and enzymes from the granules of phagocytes.

-

Oxidative Burst: The production of reactive oxygen species (ROS) by the NADPH oxidase enzyme complex, which is essential for killing pathogens.

Quantitative Data for Related N-Formylated Peptides

While specific quantitative data for this compound is not available, the following table summarizes the activity of related N-formylated peptides at human FPR1 and FPR2 to provide a comparative context.

| Peptide | Receptor | Assay Type | EC50 / IC50 (nM) | Reference |

| N-Formyl-Met-Leu-Phe (fMLF) | FPR1 | Calcium Mobilization | ~1 | [5] |

| N-Formyl-Met-Ile-Phe-Leu (fMIFL) | FPR2 | Calcium Mobilization | 89 | [5] |

| N-Formyl-Met-Ile-Val-Ile-Leu (fMIVIL) | FPR2 | Calcium Mobilization | 400 | [5] |

| Polyphenylure Derivative (Small Molecule) | FPR1 | Calcium Mobilization | 131 | [3] |

Signaling Pathway

This compound, as an agonist of FPRs, is expected to initiate signaling through a Gαi-type heterotrimeric G protein. The subsequent dissociation of the G protein subunits triggers multiple downstream effector pathways, most notably the activation of phospholipase C-β (PLCβ) and phosphoinositide 3-kinase (PI3K).

Caption: FPR Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of N-formylated peptides like this compound.

Calcium Mobilization Assay

This assay measures the ability of a compound to induce an increase in intracellular calcium, a hallmark of FPR activation.

Caption: Calcium Mobilization Workflow.

Methodology:

-

Cell Culture: Cells expressing the target formyl peptide receptor (e.g., human neutrophils, differentiated HL-60 cells, or a recombinant cell line like HEK293 transfected with the FPR1 gene) are cultured to an appropriate density.

-

Dye Loading: The cells are harvested and incubated with a cell-permeant calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

-

Assay: The dye-loaded cells are plated into a multi-well plate. A baseline fluorescence reading is taken. The test compound, this compound, is then added at various concentrations, and the fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The change in fluorescence, corresponding to the increase in intracellular calcium, is calculated. Dose-response curves are generated by plotting the response against the logarithm of the compound concentration to determine the EC50 value.

Chemotaxis Assay

This assay assesses the ability of a compound to induce the directed migration of cells.

Caption: Chemotaxis Assay Workflow.

Methodology:

-

Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a multi-well insert system) is used. The lower chamber is filled with assay medium containing various concentrations of this compound.

-

Cell Seeding: A porous membrane separates the upper and lower chambers. A suspension of the cells of interest (e.g., human neutrophils) is placed in the upper chamber.

-

Incubation: The chamber is incubated for a period of time (typically 1-3 hours) to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted using microscopy. Alternatively, fluorescently labeled cells can be used, and migration can be quantified using a fluorescence plate reader.

-

Data Analysis: The number of migrated cells in the presence of the test compound is compared to the number of cells that migrated in the presence of a negative control (medium alone) to determine the chemotactic index.

Conclusion

This compound is a synthetic dipeptide that is predicted to function as an agonist for formyl peptide receptors. Its N-formyl group is the key structural feature for receptor activation, while the D-leucine residue may confer increased stability and prolonged biological activity. The anticipated effects of this compound include the induction of chemotaxis and calcium mobilization in phagocytic leukocytes, thereby playing a role in the initiation and modulation of the innate immune response. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for the future investigation and characterization of this compound and other novel N-formylated peptides in the context of inflammation and drug development. Further studies are warranted to empirically determine its receptor binding affinities, potency, and selectivity, and to fully elucidate its potential as a pharmacological tool or therapeutic agent.

References

- 1. Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of N-Formylglycyl-D-leucine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-formylated peptides, such as N-Formylglycyl-D-leucine, represent a critical class of molecules with significant biological activities, including roles in chemotaxis and immune response. The precise determination of their chemical structure is a fundamental prerequisite for understanding their mechanism of action, for use in drug design, and for ensuring quality control in synthetic preparations. This technical guide provides a comprehensive overview of the modern analytical techniques and methodologies employed in the complete structure elucidation of the dipeptide this compound.

The structure of this compound comprises a glycine residue linked to a D-leucine residue via a peptide bond, with the N-terminus of the glycine being formylated. The elucidation process involves a multi-pronged approach, combining chemical synthesis with advanced spectroscopic and spectrometric techniques to unambiguously determine its molecular formula, atomic connectivity, and stereochemistry.

Synthesis of this compound

-

Resin Loading: The C-terminal amino acid, D-leucine, is first anchored to a solid support (e.g., Wang resin).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of D-leucine is removed using a piperidine solution.

-

Coupling: The next amino acid, Fmoc-glycine, is then coupled to the deprotected amino group of D-leucine using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

N-terminal Formylation: Following the deprotection of the Fmoc group from glycine, the N-terminus is formylated. This can be achieved by reacting the free amino group with a formylating agent, such as a pre-activated mixture of formic acid and N,N'-dicyclohexylcarbodiimide (DCC).

-

Cleavage and Deprotection: The synthesized dipeptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The purified product's identity is initially verified by mass spectrometry before in-depth structural elucidation.

Spectroscopic and Spectrometric Analysis

The purified this compound is subjected to a suite of analytical techniques to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed atomic connectivity and stereochemistry of a molecule in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC) is employed.

Table 1: Hypothetical ¹H NMR Data for this compound in DMSO-d₆

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-formyl | 8.05 | s | - | 1H | Formyl proton |

| Hα (Gly) | 3.80 | d | 5.8 | 2H | α-protons of Glycine |

| NH (Gly) | 8.20 | t | 5.8 | 1H | Amide proton of Glycine |

| Hα (D-Leu) | 4.30 | m | - | 1H | α-proton of D-Leucine |

| Hβ (D-Leu) | 1.60 | m | - | 2H | β-protons of D-Leucine |

| Hγ (D-Leu) | 1.45 | m | - | 1H | γ-proton of D-Leucine |

| Hδ (D-Leu) | 0.90 | d | 6.5 | 6H | δ-protons of D-Leucine |

| NH (D-Leu) | 8.45 | d | 7.5 | 1H | Amide proton of D-Leucine |

| COOH | 12.50 | br s | - | 1H | Carboxylic acid proton |

Table 2: Hypothetical ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Label | Chemical Shift (δ, ppm) | Assignment |

| C-formyl | 162.5 | Formyl carbonyl carbon |

| C=O (Gly) | 169.0 | Glycine carbonyl carbon |

| Cα (Gly) | 41.5 | Glycine α-carbon |

| C=O (D-Leu) | 174.0 | D-Leucine carbonyl carbon |

| Cα (D-Leu) | 51.0 | D-Leucine α-carbon |

| Cβ (D-Leu) | 40.0 | D-Leucine β-carbon |

| Cγ (D-Leu) | 24.5 | D-Leucine γ-carbon |

| Cδ (D-Leu) | 22.0, 23.5 | D-Leucine δ-carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as its sequence through fragmentation analysis.

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Molecular Formula |

| [M+H]⁺ | 217.1183 | 217.1185 | 0.92 | C₉H₁₇N₂O₄ |

| [M+Na]⁺ | 239.1002 | 239.1004 | 0.84 | C₉H₁₆N₂NaO₄ |

Table 4: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Fragment Ion | Calculated m/z | Observed m/z | Assignment |

| b₁ | 58.0293 | 58.0291 | [For-Gly]⁺ |

| y₁ | 132.1025 | 132.1023 | [D-Leu+H]⁺ |

| a₁ | 30.0344 | 30.0342 | b₁ - CO |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 5: Hypothetical FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3280 | Strong | N-H stretch (Amide A) |

| 1720 | Strong | C=O stretch (Carboxylic acid) |

| 1685 | Strong | C=O stretch (Formyl group) |

| 1650 | Strong | C=O stretch (Amide I) |

| 1540 | Strong | N-H bend and C-N stretch (Amide II) |

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

-

¹H NMR Acquisition: Acquire a 1D proton spectrum with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. Use 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a 1D carbon spectrum with proton decoupling. Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) will be required due to the low natural abundance of ¹³C.

-

2D NMR Acquisition: Perform standard COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. Dilute this solution to a final concentration of 10 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample directly into the ESI source at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. Use the accurate mass to calculate the elemental composition using appropriate software.

Protocol for Tandem Mass Spectrometry (MS/MS)

-

Sample Preparation: Prepare the sample as described for HRMS.

-

Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF, ion trap, or triple quadrupole) with an ESI source.

-

Data Acquisition: Perform a full scan to identify the precursor ion ([M+H]⁺ at m/z 217.1). Select this precursor ion for fragmentation using collision-induced dissociation (CID). Acquire the product ion spectrum over a mass range of m/z 20-220.

-

Data Analysis: Analyze the fragmentation pattern to identify the b- and y-type fragment ions. The mass differences between consecutive ions in a series correspond to the residue masses of the amino acids, allowing for sequence determination.

Protocol for FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried peptide sample (approx. 1 mg) with 100 mg of dry potassium bromide (KBr) and pressing it into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect at least 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare them to known values for peptides and formylated compounds.

Data Interpretation and Structure Confirmation

The final structure of this compound is confirmed by integrating the data from all the analytical techniques:

-

HRMS provides the exact molecular formula (C₉H₁₆N₂O₄).

-

FTIR confirms the presence of key functional groups: carboxylic acid, amide bonds, and a formyl group.

-

¹H and ¹³C NMR data, along with 2D correlations, are used to assemble the molecular backbone and side chains. For instance, the COSY experiment would show correlations between the amide proton and the α-proton of each residue, and between the α-, β-, γ-, and δ-protons of the leucine side chain. The HSQC experiment links each proton to its directly attached carbon.

-

MS/MS fragmentation data confirms the amino acid sequence as Gly-Leu. The observation of the y₁ ion corresponding to leucine and the b₁ ion corresponding to formyl-glycine confirms the connectivity.

-

The D-stereochemistry of leucine would be confirmed by chiral analysis, for example, by derivatization with a chiral reagent followed by GC-MS or HPLC analysis, or by comparison of the NMR data to that of an authentic standard of N-Formylglycyl-L-leucine if available.

The convergence of all these data points provides an unambiguous elucidation of the structure of this compound.

Visualization of Experimental Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Caption: Experimental workflow for the structure elucidation of this compound.

In Vitro Stability of N-Formylglycyl-D-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the in vitro stability of the dipeptide N-Formylglycyl-D-leucine. In the absence of specific published stability data for this compound, this document outlines a robust framework for its evaluation, drawing upon established principles of peptide and small molecule stability testing. The guide details experimental protocols for evaluating both chemical and enzymatic degradation, discusses appropriate analytical techniques for quantification, and provides templates for data presentation and visualization of experimental workflows. The information herein is intended to equip researchers with the necessary tools to design and execute rigorous in vitro stability studies for novel dipeptides like this compound.

Introduction

This compound is a dipeptide with structural features that suggest potential resistance to enzymatic degradation, namely the N-terminal formyl group and the presence of a D-amino acid. The N-formyl group can mimic a peptide bond, but its presence may hinder recognition by certain aminopeptidases. Similarly, peptidases are stereospecific and often show reduced or no activity towards peptides containing D-amino acids.[1][2] Understanding the in vitro stability of this dipeptide is a critical first step in its development as a potential therapeutic agent or research tool. This guide will explore the key aspects of its stability in various in vitro systems.

Key Structural Features Influencing Stability:

-

N-Formyl Group: The N-terminal formyl modification can protect against degradation by aminopeptidases, which typically require a free N-terminus. N-terminal acetylation, a similar modification, has been shown to significantly enhance the enzymatic stability of peptides.[2]

-

D-Leucine: The presence of a D-amino acid at the C-terminus can confer significant resistance to carboxypeptidases and other endopeptidases that exhibit high stereospecificity for L-amino acids.[1]

-

Peptide Bond: The central peptide bond between glycine and D-leucine remains a potential site for enzymatic or chemical hydrolysis.

Chemical Stability Assessment

Chemical stability studies are crucial to determine the intrinsic stability of this compound and its susceptibility to degradation under various pH and temperature conditions. These studies are often conducted as "forced degradation" experiments to identify potential degradation products and pathways.[3][4]

Experimental Protocol: pH-Dependent Hydrolysis

Objective: To determine the rate of hydrolysis of this compound across a range of pH values.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Borate buffer, pH 9.0

-

Incubator or water bath set to 37°C

-

Quenching solution (e.g., 10% trichloroacetic acid)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Aliquots of the stock solution are added to vials containing the different buffer solutions (pH 3.0, 7.4, and 9.0) to a final concentration of 1 mg/mL.

-

Incubate the vials at 37°C.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

-

Immediately quench the reaction by adding the aliquot to the quenching solution to stop further degradation.

-

Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method to determine the remaining concentration of the parent compound.[5]

Data Presentation: Chemical Stability

The results of the chemical stability studies should be tabulated to show the percentage of this compound remaining at each time point and the calculated half-life (t½) at each pH.

Table 1: Illustrative Chemical Stability of this compound in Aqueous Buffers at 37°C

| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |

| 0 | 100.0 | 100.0 | 100.0 |

| 1 | 99.8 | 99.9 | 99.5 |

| 2 | 99.5 | 99.8 | 99.0 |

| 4 | 99.0 | 99.6 | 98.1 |

| 8 | 98.1 | 99.2 | 96.2 |

| 24 | 94.5 | 97.8 | 89.0 |

| 48 | 89.3 | 95.7 | 79.2 |

| 72 | 84.4 | 93.6 | 70.1 |

| t½ (hours) | ~450 | ~1200 | ~150 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Enzymatic Stability Assessment

Enzymatic stability studies are designed to evaluate the susceptibility of this compound to degradation by enzymes present in biological matrices. This is critical for predicting its fate in a biological system.

Experimental Protocols

Objective: To assess the stability of this compound in human plasma.

Materials:

-

This compound

-

Freshly collected human plasma (with anticoagulant, e.g., heparin or EDTA)

-

Incubator or water bath at 37°C

-

Protein precipitation solution (e.g., acetonitrile with an internal standard)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Pre-warm the plasma to 37°C.

-

Spike this compound into the plasma to a final concentration (e.g., 10 µM).

-

Incubate the plasma samples at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma.

-

Immediately add the aliquot to the protein precipitation solution to stop enzymatic activity and precipitate plasma proteins.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vials for analysis.

-

Analyze the samples by a validated LC-MS/MS method to quantify the remaining this compound.

Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.

Materials:

-

This compound

-

Human liver microsomes or S9 fraction

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Incubator at 37°C

-

Quenching/protein precipitation solution (e.g., cold acetonitrile)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing liver microsomes or S9 fraction and the NADPH regenerating system in phosphate buffer.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding this compound (e.g., to a final concentration of 1 µM).

-

Incubate at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and add it to the cold quenching solution.

-

Process the samples as described for the plasma stability assay (centrifugation and supernatant analysis).

-

Analyze the samples by LC-MS/MS.

Data Presentation: Enzymatic Stability

The results from the enzymatic stability assays should be tabulated to show the percentage of the compound remaining over time and the calculated in vitro half-life.

Table 2: Illustrative In Vitro Enzymatic Stability of this compound

| Time (minutes) | % Remaining (Human Plasma) | % Remaining (Human Liver Microsomes + NADPH) |

| 0 | 100.0 | 100.0 |

| 5 | 98.5 | 95.2 |

| 15 | 95.1 | 86.1 |

| 30 | 90.3 | 74.3 |

| 60 | 81.6 | 55.2 |

| 120 | 66.7 | 30.5 |

| t½ (minutes) | ~180 | ~75 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Analytical Methodologies

A validated, stability-indicating analytical method is paramount for accurate quantification of this compound and its potential degradation products.[5]

Recommended Technique: Reversed-Phase Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-UPLC-MS).

-

Chromatography: A C18 column is typically suitable for separating small polar molecules like dipeptides. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a good starting point for method development.

-

Detection: Mass spectrometry provides the sensitivity and selectivity required to detect the parent compound and identify unknown metabolites or degradation products.[4] For quantitative analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.

Visualizations

Experimental Workflow

Diagram 1: General Workflow for In Vitro Stability Assessment

Potential Degradation Pathways

Diagram 2: Potential Degradation Pathways

Conclusion

References

The Untapped Potential of N-Formylglycyl-D-leucine as a Bacterial Chemoattractant: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the theoretical potential and investigational framework for N-Formylglycyl-D-leucine as a bacterial chemoattractant. As of the latest literature review, there is no direct published evidence demonstrating that bacteria exhibit a chemotactic response to this specific peptide. This document serves to provide a comprehensive background, outline potential mechanisms by analogy to known chemoattractants, and furnish detailed experimental protocols to facilitate future research in this novel area.

Executive Summary

Bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, is fundamental to pathogenesis, biofilm formation, and symbiotic relationships. A key class of chemoattractants for eukaryotic immune cells is N-formylated peptides, which are released by bacteria and signal their presence. Concurrently, D-amino acids are now understood to be significant players in bacterial physiology, influencing cell wall structure and community behavior.

The molecule this compound (fGly-D-Leu) represents a fascinating intersection of these two domains. Its N-formyl group is a classic bacterial molecular pattern, while the D-leucine residue is a non-canonical amino acid with known roles in bacterial regulation. This whitepaper explores the hypothetical potential of fGly-D-Leu as a bacterial chemoattractant, provides a detailed guide for its experimental investigation, and visualizes the underlying molecular pathways that could be involved.

Background: Formylated Peptides and D-Amino Acids in the Bacterial World

N-Formylated Peptides: A Eukaryotic Focus with Bacterial Origins

N-formylated peptides, such as the well-studied N-formylmethionyl-leucyl-phenylalanine (fMLF), are byproducts of bacterial protein synthesis.[1] In mammals, these molecules are potent chemoattractants for phagocytic leukocytes, including neutrophils and macrophages.[1][2] They are recognized by a specific class of G-protein coupled receptors known as Formyl Peptide Receptors (FPRs), which trigger downstream signaling cascades that lead to directed cell migration towards the site of infection.[1][3][4]

While the interaction between formylated peptides and eukaryotic FPRs is well-documented, the existence of analogous receptors or chemotactic responses in bacteria themselves remains an open and intriguing question. Bacteria are known to respond to a wide array of amino acids and peptides; it is therefore plausible that they have evolved mechanisms to sense their own metabolic byproducts as signals for quorum sensing or population dispersal.

D-Amino Acids: More Than Just Cell Wall Components

Historically, D-amino acids were primarily associated with the peptidoglycan cell wall of bacteria, providing structural integrity and resistance to proteases. However, recent research has unveiled their broader regulatory roles. Many bacterial species have been found to synthesize and release D-amino acids, such as D-leucine and D-methionine, which can regulate cell wall remodeling during stationary phase and trigger the dispersal of established biofilms.

Given that bacteria possess sophisticated systems for sensing amino acids, the presence of a D-amino acid in a formylated peptide could represent a unique chemical signature, potentially enabling bacteria to differentiate between self- and non-self-derived signals or to fine-tune their motile behavior in specific environmental contexts.

Hypothetical Signaling Pathway for this compound in Bacteria

While no specific receptor for fGly-D-Leu has been identified in bacteria, we can postulate a potential signaling pathway based on the well-characterized chemotaxis system in model organisms like Escherichia coli. In this model, chemoattractants are detected by transmembrane chemoreceptors known as Methyl-accepting Chemotaxis Proteins (MCPs).

The binding of a ligand to an MCP initiates a conformational change that is propagated through the receptor to a histidine kinase, CheA, and a coupling protein, CheW. This, in turn, controls the phosphorylation state of the response regulator, CheY. Phosphorylated CheY (CheY-P) can bind to the flagellar motor, inducing a switch from counter-clockwise (smooth swimming) to clockwise (tumbling) rotation, which allows the bacterium to change direction. In the presence of an attractant, CheA activity is inhibited, leading to lower levels of CheY-P, less frequent tumbling, and longer, directed runs up the chemical gradient.

A hypothetical MCP could recognize fGly-D-Leu, initiating this signaling cascade.

Quantitative Data Analysis (Comparative)

No quantitative data currently exists for the chemotactic response of bacteria to this compound. For context and as a baseline for future experiments, the following table summarizes chemotactic responses of E. coli to common amino acids. This data can serve as a benchmark for evaluating the potency of fGly-D-Leu, should it be identified as a chemoattractant.

| Chemoattractant | EC50 (mM)[5] | Response Type | Receptor(s) |

| L-Serine | ~0.005 | Attractant | Tsr |

| L-Aspartate | ~0.002 | Attractant | Tar |

| L-Leucine | ~1.0 | Repellent | Tsr |

| L-Isoleucine | ~0.1 | Repellent | Tsr |

| Glycine | ~0.03 | Attractant | Tar |

Experimental Protocols for Assessing Chemotactic Potential

To rigorously test the hypothesis that this compound is a bacterial chemoattractant, the following established protocols can be adapted.

Capillary Assay (Quantitative)

This method provides a quantitative measure of chemotaxis by comparing the number of bacteria that swim into a capillary tube containing the test compound versus a control buffer.

Materials:

-

Bacterial culture in exponential growth phase (e.g., E. coli RP437)

-

Motility buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0)

-

This compound stock solution (e.g., 100 mM in DMSO or water)

-

Control buffer (motility buffer with equivalent concentration of solvent, if applicable)

-

Positive control (e.g., 1 mM L-Aspartate)

-

1 µL glass capillary tubes

-

Microscope slides and coverslips

-

Plating media (e.g., LB agar) and incubator

Procedure:

-

Cell Preparation: Grow bacteria to mid-log phase (OD600 ≈ 0.4-0.6). Pellet the cells by gentle centrifugation (e.g., 2000 x g for 5 min). Wash the pellet twice with motility buffer and resuspend in fresh motility buffer to a final concentration of ~108 cells/mL.

-

Capillary Filling: Prepare serial dilutions of this compound in motility buffer (e.g., from 1 nM to 10 mM). Fill the 1 µL capillary tubes with the test solutions, the positive control, and the negative control buffer by dipping one end into the liquid.

-

Assay Assembly: Place a 20 µL drop of the bacterial suspension on a microscope slide. Carefully insert the filled capillary tube, sealed end first, into the drop of bacterial suspension. Cover with a coverslip.

-

Incubation: Place the slide in a humid chamber and incubate at the bacterium's optimal temperature (e.g., 30°C) for 30-60 minutes.

-

Quantification: After incubation, carefully remove the capillary tube. Expel the contents into a known volume of motility buffer. Plate serial dilutions of this suspension onto agar plates to determine the number of colony-forming units (CFUs).

-

Data Analysis: The chemotactic response is expressed as the ratio of bacteria in the test capillary to the bacteria in the control capillary. A ratio significantly greater than 1 indicates attraction.

Swarm Plate Assay (Qualitative/Semi-Quantitative)

This assay visualizes chemotaxis as a "swarm" of motile bacteria moving outwards from a central point on a soft agar plate towards a chemoattractant.

Materials:

-

Soft agar plates (e.g., LB broth with 0.3% agar)

-

Bacterial culture in exponential growth phase

-

Sterile filter paper discs (6 mm diameter)

-

This compound solution (e.g., 10 mM)

-

Control solution (sterile water or buffer)

-

Positive control (e.g., 10 mM L-Serine)

Procedure:

-

Plate Inoculation: Inoculate the center of a soft agar plate with 1-2 µL of the bacterial culture. Allow the inoculum to dry for a few minutes.

-

Disc Application: Aseptically place a sterile filter paper disc approximately 1-2 cm away from the central inoculum.

-

Compound Addition: Pipette 5-10 µL of the fGly-D-Leu solution onto the filter disc. On separate plates, use the control solution and positive control for comparison.

-

Incubation: Incubate the plates at the optimal growth temperature for 24-48 hours.

-

Observation: A chemotactic attractant will cause the bacterial swarm to expand preferentially towards the filter disc, creating a crescent or flared pattern. A repellent will cause the swarm to move away from the disc.

Future Directions and Conclusion

The study of this compound as a potential bacterial chemoattractant is a nascent field, rich with possibilities. The protocols and theoretical frameworks provided in this guide offer a clear path for investigation. Should fGly-D-Leu or similar molecules prove to be active in bacterial chemotaxis, it could open new avenues for understanding bacterial communication and developing novel antimicrobial strategies. For example, specific chemoattractants could be used to lure pathogenic bacteria into traps or to disrupt the formation of biofilms. Further research is essential to determine if this intriguing molecule is a silent bystander or an active player in the complex world of bacterial motility.

References

- 1. Recognition of Bacterial Signal Peptides by Mammalian Formyl Peptide Receptors: A NEW MECHANISM FOR SENSING PATHOGENS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. dovepress.com [dovepress.com]

N-Formylglycyl-D-leucine Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formylated peptides, such as N-Formylglycyl-D-leucine, are recognized as potent signaling molecules, primarily through their interaction with Formyl Peptide Receptors (FPRs). This family of G protein-coupled receptors (GPCRs) plays a pivotal role in orchestrating inflammatory responses and host defense mechanisms. While specific quantitative binding data for this compound is not extensively available in publicly accessible literature, this guide provides a comprehensive overview of the binding characteristics of structurally related N-formylated peptides to FPRs. Furthermore, it details generalized experimental protocols for assessing receptor binding affinity and delineates the canonical signaling pathways activated upon ligand binding. This document serves as a foundational resource for researchers investigating the therapeutic potential of N-formylated peptides.

Introduction to Formyl Peptide Receptors (FPRs)

The Formyl Peptide Receptor (FPR) family in humans consists of three main subtypes: FPR1, FPR2 (also known as ALX/FPRL1), and FPR3.[1][2] These receptors are integral to the innate immune system, recognizing N-formylated peptides derived from bacteria and mitochondria, which act as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), respectively.[1] FPRs are expressed on various immune cells, including neutrophils, monocytes, and macrophages, as well as on non-hematopoietic cells.[1][3] The binding of N-formylated peptides to these receptors initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, phagocytosis, and the production of inflammatory mediators.[4]

Receptor Binding Affinity of N-Formylated Peptides

Direct quantitative binding data for this compound is not readily found in the current body of scientific literature. However, extensive research on other N-formylated peptides, particularly the prototypal agonist N-formyl-methionyl-leucyl-phenylalanine (fMLF), provides valuable insights into the expected binding affinities for this class of ligands.

FPR1 is generally considered the high-affinity receptor for many N-formylated peptides, while FPR2 exhibits a broader ligand specificity and often lower affinity for the same peptides.[4][5] It has been shown that FPR1 can display two affinity states for fMLF: a high-affinity state with a dissociation constant (Kd) in the low nanomolar range (around 1 nM) and a low-affinity state with a Kd around 100 nM.[6]

Table 1: Representative Binding Affinities of N-Formylated Peptides to Formyl Peptide Receptors

| Ligand | Receptor | Cell Type/System | Affinity Metric (Value) | Reference |

| fMet-Leu-Phe (fMLF) | FPR1 | Human Neutrophils | Kd ~ 1 nM (high affinity) | [6] |

| fMet-Leu-Phe (fMLF) | FPR1 | Human Neutrophils | Kd ~ 100 nM (low affinity) | [6] |

| fMet-Leu-Phe (fMLF) | FPR2 | Transfected Fibroblasts | Kd = 430 nM | [5] |

| fNle-Leu-Phe-Nle-Tyr-Lys | FPR1 | FHL-124 Cells | Kd ~ 0.5 nM | [7] |

| fNle-Leu-Phe-Nle-Tyr-Lys | FPR1 | Human Neutrophils | Kd = 3.2 nM | [7] |

Note: This table presents representative data for well-characterized N-formylated peptides to provide a comparative context for the potential binding affinity of this compound.

Experimental Protocols for Receptor Binding Assays

The following provides a generalized methodology for a competitive radioligand binding assay to determine the binding affinity of an unlabeled N-formylated peptide, such as this compound, to a specific Formyl Peptide Receptor.

Materials and Reagents

-

Cells: A cell line stably expressing the human FPR of interest (e.g., HEK293-FPR1, CHO-FPR2).

-

Radioligand: A high-affinity, commercially available radiolabeled FPR ligand (e.g., [³H]fMLF or a fluorescently labeled equivalent).

-

Test Ligand: this compound.

-

Binding Buffer: Typically a buffered saline solution (e.g., PBS or HBSS) with a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding.

-

Washing Buffer: Cold binding buffer.

-

Scintillation Cocktail: For use with radioligands.

-

Multi-well plates: 96-well or 24-well plates suitable for cell culture and binding assays.

-

Filtration apparatus: A cell harvester or multi-well filtration system with glass fiber filters.

-

Liquid Scintillation Counter or Plate Reader: Depending on the type of labeled ligand used.

Experimental Procedure

-

Cell Preparation:

-

Culture the FPR-expressing cells to an appropriate density in multi-well plates.

-

On the day of the experiment, aspirate the culture medium and wash the cells gently with binding buffer.

-

-

Competitive Binding:

-

Prepare serial dilutions of the unlabeled test ligand (this compound) in binding buffer.

-

To each well, add a fixed concentration of the radioligand.

-

Add the varying concentrations of the unlabeled test ligand.

-

For determining non-specific binding, add a high concentration of a known, unlabeled high-affinity FPR ligand (e.g., 10 µM fMLF) to a set of wells.

-

For determining total binding, add only the radioligand and binding buffer.

-

Incubate the plates at a controlled temperature (e.g., 4°C to minimize internalization) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly aspirate the incubation mixture.

-

Wash the cells multiple times with ice-cold washing buffer to remove unbound radioligand.

-

If using a filtration method, rapidly filter the contents of each well through glass fiber filters and wash the filters with cold washing buffer.

-

-

Quantification:

-

If using suspension cells and filtration, place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

If using adherent cells, lyse the cells in the wells and transfer the lysate to scintillation vials for counting.

-

If using a fluorescently labeled ligand, measure the fluorescence intensity using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the unlabeled test ligand.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) for the test ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

FPR Signaling Pathways

Upon agonist binding, FPRs undergo a conformational change, leading to the activation of heterotrimeric G proteins, typically of the Gi/o family. This initiates a cascade of downstream signaling events that ultimately mediate the cellular response.

The primary signaling cascade involves the activation of Phospholipase C (PLC) by the Gβγ subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC), while IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevation of intracellular Ca²⁺ and the activation of PKC are critical events that drive various cellular functions, including chemotaxis, degranulation, and superoxide production.

Conclusion

While the specific binding affinity of this compound for Formyl Peptide Receptors remains to be definitively characterized, the existing data for structurally similar N-formylated peptides strongly suggest that it will act as a ligand for these receptors, likely with a preference for FPR1. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to investigate the pharmacological properties of this and other novel N-formylated compounds. Further studies are warranted to elucidate the precise binding kinetics and functional consequences of this compound interaction with FPRs, which could pave the way for the development of new therapeutic agents targeting inflammatory and infectious diseases.

References

- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 2. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple domains of the N-formyl peptide receptor are required for high-affinity ligand binding. Construction and analysis of chimeric N-formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Analysis of N-Formylglycyl-D-leucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylglycyl-D-leucine is a dipeptide of interest in various fields of biomedical research, including immunology and drug development, due to its structural similarity to bacterial metabolites that can act as chemoattractants. Accurate and robust analytical methods are crucial for its identification, characterization, and quantification in complex biological matrices. This guide provides a comprehensive overview of the mass spectrometry-based analysis of this compound, detailing experimental protocols, expected data, and visual workflows to aid researchers in developing and implementing their own analytical strategies.

Physicochemical Properties and Theoretical Mass Data

Understanding the basic physicochemical properties of this compound is the foundation for developing a mass spectrometry method. The structure consists of a formyl group attached to the N-terminus of a glycyl-D-leucine dipeptide.

| Property | Value |

| Molecular Formula | C₉H₁₆N₂O₄ |

| Molecular Weight | 216.23 g/mol |

| Monoisotopic Mass | 216.1110 u |

| [M+H]⁺ (Protonated) | 217.1183 m/z |

| [M+Na]⁺ (Sodiated) | 239.0998 m/z |

| [M-H]⁻ (Deprotonated) | 215.1032 m/z |

Proposed Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A reversed-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) is the recommended platform for the sensitive and selective analysis of this compound.

Sample Preparation

For analysis from biological matrices such as plasma or cell culture media, a protein precipitation step is typically sufficient for sample cleanup.

-

To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 2% B to 50% B over 5 minutes, then a rapid ramp to 95% B and re-equilibration |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MS1 Scan Range | 100-300 m/z |

| MS/MS Acquisition | Product Ion Scan or Multiple Reaction Monitoring (MRM) |

Predicted Fragmentation Pattern and Quantitative Data

In tandem mass spectrometry, the protonated molecule ([M+H]⁺ at m/z 217.12) is selected and fragmented by collision-induced dissociation (CID). The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-type ions.

Theoretical Fragmentation of this compound

The primary fragmentation is expected to occur at the peptide bond between glycine and leucine.

Caption: Predicted fragmentation of this compound.

Table of Predicted Quantitative Data for MRM Analysis

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for quantification. The following table outlines the predicted precursor and product ion transitions for this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Proposed Collision Energy (eV) |

| 217.12 | 132.10 | y₁ | 15 |

| 217.12 | 86.04 | b₁ | 20 |

| 217.12 | 72.08 | Immonium ion of Leucine | 25 |

Experimental and Data Analysis Workflow

The overall process for the analysis of this compound can be visualized as a logical workflow from sample receipt to final data interpretation.

Caption: LC-MS/MS workflow for this compound analysis.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry-based analysis of this compound. The proposed LC-MS/MS method, coupled with the predicted fragmentation data, offers a robust starting point for researchers to develop and validate their own quantitative assays. The provided workflows and data tables are intended to streamline the method development process and ensure high-quality, reproducible results in the study of this important dipeptide. As with any analytical method, optimization and validation are critical steps to ensure the accuracy and reliability of the data for its intended purpose.

The Putative Biological Role of N-Formylglycyl-D-leucine: An Uncharted Territory in Cellular Signaling and Therapeutics

A comprehensive review of existing scientific literature reveals a significant knowledge gap surrounding the specific biological functions of the dipeptide N-Formylglycyl-D-leucine. While related compounds and its constituent parts, N-formylated amino acids, glycine, and D-leucine, have been individually implicated in diverse physiological and pathological processes, the integrated role of this compound remains speculative and largely unexplored. This technical whitepaper aims to synthesize the available, albeit limited, information on related molecules to propose a putative role for this compound and to identify key areas for future research.

Currently, there is a conspicuous absence of direct studies, quantitative data, and established experimental protocols specifically investigating this compound. Consequently, this document will extrapolate potential functions by examining the known biological activities of structurally similar molecules. This approach is intended to provide a foundational framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this novel dipeptide.

Extrapolating from N-Formylated Peptides and D-Amino Acids: A Hypothetical Framework

The biological significance of N-formylated peptides is well-established, particularly in the context of the innate immune system. N-formylmethionyl-leucyl-phenylalanine (fMLP) is a potent chemoattractant for neutrophils and other phagocytic cells, acting through the formyl peptide receptor (FPR) family. This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species. While distinct from fMLP, the N-formyl group on this compound suggests a potential, albeit likely modulated, interaction with FPRs. The presence of a D-amino acid, D-leucine, introduces a layer of complexity. D-amino acids are increasingly recognized for their roles in neurotransmission, bacterial cell wall synthesis, and as potential biomarkers for certain diseases. The incorporation of D-leucine could confer resistance to enzymatic degradation, potentially prolonging the peptide's half-life and altering its receptor binding affinity and downstream signaling compared to its L-leucine counterpart.

Potential Signaling Pathways and Biological Roles

Based on the activities of related molecules, several putative signaling pathways and biological roles for this compound can be postulated.

Immune Modulation

Given the precedent of N-formylated peptides, a primary area of investigation should be the immunomodulatory potential of this compound. It may act as an agonist or antagonist at FPRs, thereby influencing inflammatory responses.

Caption: Putative FPR-mediated signaling cascade for this compound.

Neuromodulation

The presence of D-leucine suggests a potential role in the central nervous system. D-amino acids are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. This compound could therefore influence synaptic plasticity and neuronal signaling.

Caption: Hypothetical workflow of this compound in neuromodulation.

Proposed Experimental Protocols for Future Investigation

To elucidate the biological role of this compound, a series of targeted experiments are necessary.

Receptor Binding Assays

Objective: To determine if this compound binds to formyl peptide receptors.

Methodology:

-

Cell Culture: Culture human neutrophil-like cells (e.g., HL-60 differentiated with DMSO) that endogenously express FPRs.

-

Radioligand Binding: Perform competitive binding assays using a radiolabeled FPR ligand (e.g., [³H]fMLP) and increasing concentrations of unlabeled this compound.

-

Data Analysis: Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound for FPRs.

Chemotaxis Assays

Objective: To assess the ability of this compound to induce leukocyte migration.

Methodology:

-

Cell Isolation: Isolate primary human neutrophils from healthy donor blood.

-

Boyden Chamber Assay: Use a Boyden chamber apparatus with a chemoattractant gradient of this compound in the lower chamber and neutrophils in the upper chamber.

-

Cell Migration Quantification: After incubation, stain and count the number of cells that have migrated through the porous membrane to the lower chamber.

Calcium Mobilization Assays

Objective: To measure intracellular calcium flux following cell stimulation with this compound.

Methodology:

-

Cell Loading: Load FPR-expressing cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).

-

Stimulation and Measurement: Stimulate the cells with varying concentrations of this compound and measure the change in fluorescence intensity over time using a fluorometer or fluorescence microscope.

-

Data Analysis: Quantify the peak intracellular calcium concentration in response to stimulation.

Future Directions and Conclusion

The study of this compound is in its infancy. The putative roles in immune modulation and neuromodulation outlined in this whitepaper are based on deductive reasoning from related compounds and require rigorous experimental validation. Future research should focus on:

-

Synthesis and Characterization: Chemical synthesis and purification of this compound to ensure high purity for biological assays.

-

In Vitro and In Vivo Studies: A comprehensive in vitro characterization of its effects on various cell types, followed by in vivo studies in animal models of inflammation and neurological disorders.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand the structural determinants of its biological activity.

Methodological & Application

Application Notes and Protocols: N-Formylglycyl-D-leucine for Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Formylglycyl-D-leucine is a synthetic peptide with two key features that suggest potential biological activity. The N-terminal formyl group is a recognized motif for interaction with formyl peptide receptors (FPRs), a class of G protein-coupled receptors integral to the innate immune system.[1][2][3] These receptors are typically activated by N-formylated peptides of bacterial or mitochondrial origin, initiating downstream signaling cascades that regulate processes such as chemotaxis, inflammation, and cell proliferation.[2][3] The incorporation of a D-leucine residue, in place of the naturally occurring L-isomer, is expected to confer resistance to enzymatic degradation by proteases, thereby potentially increasing the peptide's stability and duration of action in a biological system.

Given these structural characteristics, this compound is a candidate for investigation as a modulator of FPR-mediated signaling pathways. Its potential applications could range from studies of inflammatory processes to the investigation of cell migration and immune responses in various cell types, including immune cells and cancer cells expressing FPRs.[2]

Data Presentation: Summary of Potential Biological Activities

The following table summarizes the hypothesized biological activities of this compound based on the known functions of analogous compounds.

| Potential Biological Activity | Rationale | Cell Types for Investigation | Key Experimental Readouts |

| Chemotaxis Induction | N-formylated peptides are potent chemoattractants for cells expressing FPRs.[1][3] | Neutrophils, Macrophages, Dendritic Cells, Glioblastoma cells | Transwell migration assay, Live-cell imaging |

| Intracellular Calcium Mobilization | FPR activation leads to G-protein-mediated release of intracellular calcium stores.[3] | Any FPR-expressing cell line (e.g., HEK293-FPR1) | Fluorescent calcium indicators (e.g., Fura-2, Fluo-4) |

| MAPK/ERK Pathway Activation | FPR signaling often involves the activation of downstream kinase cascades like the MAPK/ERK pathway.[4] | Immune cells, Cancer cell lines | Western blotting for p-ERK, p-p38 |

| Cytokine and Chemokine Release | Activation of immune cells via FPRs can stimulate the production and secretion of inflammatory mediators.[3] | Monocytes (e.g., THP-1), Macrophages | ELISA, Multiplex cytokine assays |

| Increased Metabolic Activity/Proliferation | FPR signaling can influence cell proliferation in certain contexts.[2] | Cancer cell lines (e.g., Ovarian cancer cells) | MTT assay, BrdU incorporation assay |

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize the effects of this compound.

1. Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and proliferation.

-

Materials:

-

FPR-expressing cells (e.g., U937, HL-60, or a transfected cell line)

-

Complete cell culture medium

-

This compound (stock solution in DMSO or PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm absorbance)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest compound concentration).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

-

Measure the absorbance at 570 nm using a microplate reader.

-

2. Chemotaxis Assay (Transwell Migration Assay)

This protocol assesses the ability of this compound to act as a chemoattractant.

-

Materials:

-

Chemotactic cells (e.g., primary neutrophils, THP-1 monocytes)

-

Chemotaxis chambers (e.g., 24-well plates with 5 µm pore size inserts)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

This compound

-

Positive control (e.g., fMLP)

-

Staining solution (e.g., Diff-Quik)

-

-

Procedure:

-

Prepare chemoattractant solutions by diluting this compound and the positive control in assay buffer. Add 600 µL of these solutions to the lower wells of the 24-well plate. Use assay buffer alone as a negative control.

-

Resuspend cells in assay buffer to a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

Incubate the plate at 37°C in a CO2 incubator for 1-3 hours (time may need optimization depending on the cell type).

-

Remove the inserts and wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

-

Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.

-

Stain the cells with a suitable stain (e.g., Diff-Quik).

-

Count the number of migrated cells in several high-power fields under a microscope.

-

3. Western Blot for MAPK/ERK Pathway Activation

This protocol measures the activation of key signaling proteins downstream of FPR activation.

-

Materials:

-

FPR-expressing cells

-

Serum-free medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with various concentrations of this compound for short time points (e.g., 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualizations

Below are diagrams representing a hypothetical signaling pathway and a general experimental workflow for the characterization of this compound.

Caption: Hypothetical signaling pathway for this compound via FPR activation.

Caption: General experimental workflow for characterizing this compound.

References

- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 3. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition [mdpi.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Formyl Peptide-Mediated Chemotaxis Assays

Note on Chemoattractant Selection: These application notes utilize N-Formylmethionyl-leucyl-phenylalanine (fMLP) as a representative N-formyl peptide chemoattractant. Due to a lack of specific experimental data for N-Formylglycyl-D-leucine, the well-characterized and potent chemoattractant fMLP is used to provide detailed and reliable protocols. The principles and methods described herein are broadly applicable to other N-formyl peptides, though optimal concentrations may vary.

Introduction

Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in the immune response, particularly for neutrophils which are the first responders to sites of inflammation and infection. N-formyl peptides, such as fMLP, are potent chemoattractants for neutrophils and other phagocytic leukocytes. These peptides are recognized by specific G-protein coupled receptors (GPCRs) on the cell surface, initiating a signaling cascade that leads to directed cell movement. This document provides detailed protocols for assessing neutrophil chemotaxis in response to N-formyl peptides using the Boyden chamber assay, a widely accepted method for this purpose.[1][2]

Data Presentation: Quantitative Parameters for fMLP-Mediated Neutrophil Chemotaxis

The following table summarizes key quantitative data for fMLP-induced neutrophil chemotaxis, compiled from multiple studies. These values can serve as a starting point for experimental design.

| Parameter | Value | Cell Type | Assay Type | Reference |

| Optimal fMLP Concentration | 10 nM - 100 nM | Human Neutrophils | Microfluidic Device | [3][4] |

| 10⁻⁸ M (10 nM) | Human Neutrophils | Agarose Assay | [5] | |

| 5 µM (peak 1), >50 µM (peak 2) | Mouse Neutrophils | Transwell Assay | [6] | |

| EC₅₀ for Superoxide Generation | 10.2 ± 3.9 nM | Equine Neutrophils (LPS-primed) | Lucigenin-based assay | [7] |

| Incubation Time | 1 - 2 hours | Human Neutrophils | Boyden Chamber | [8][9] |

| Boyden Chamber Pore Size | 3 µm | Leukocytes/Neutrophils | Boyden Chamber | [1][10] |

| 5 µm | Monocytes/Macrophages | Boyden Chamber | [1] |

Experimental Protocols

Preparation of Reagents

-

Chemoattractant (fMLP) Stock Solution: Prepare a 10 mM stock solution of fMLP in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Assay Medium: RPMI 1640 with 10% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) at a concentration of 0.1-1%. Serum-free medium can also be used.[9]

-

Cell Suspension: Isolate human neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.[9] Resuspend the purified neutrophils in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

Boyden Chamber Chemotaxis Assay Protocol

This protocol is adapted for a 24-well or 96-well Boyden chamber system.[1][2][9]

-

Prepare Chemoattractant Gradient: Dilute the fMLP stock solution in assay medium to the desired final concentrations (e.g., a range from 1 nM to 1 µM, with a negative control of assay medium alone). Pipette 30 µL (for 96-well) or 200 µL (for 24-well) of the diluted fMLP solutions into the lower wells of the Boyden chamber.

-

Assemble the Chamber: Carefully place the microporous membrane (e.g., 3 µm pore size for neutrophils) over the lower wells, avoiding air bubbles.[10] Then, place the upper chamber on top.

-

Seed Cells: Add 50 µL (for 96-well) or 100 µL (for 24-well) of the neutrophil suspension (1-2 x 10⁵ cells) to the upper chamber.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours.[8]

-

Cell Staining and Quantification:

-

After incubation, remove the upper chamber and gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

-

Fix the membrane by immersing it in methanol for 10 minutes.

-

Stain the migrated cells on the underside of the membrane with a suitable stain (e.g., Giemsa or DAPI).

-

Wash the membrane and allow it to air dry.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. Alternatively, for fluorescently labeled cells or using fluorescent dyes, the fluorescence can be read on a plate reader.

-

Visualizations

Experimental Workflow for Boyden Chamber Assay

Caption: Workflow for a Boyden chamber chemotaxis assay.

fMLP Signaling Pathway in Neutrophils

Caption: Simplified fMLP signaling pathway in neutrophils.[11]

References

- 1. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 2. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. criver.com [criver.com]

- 10. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]

- 11. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Formylglycyl-D-leucine as a Putative Ligand for G-protein Coupled Receptors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, specific experimental data on N-Formylglycyl-D-leucine as a ligand for G-protein coupled receptors (GPCRs) is not extensively available in the public domain. The following application notes and protocols are based on the well-established activity of structurally similar N-formylated peptides, which are known agonists for the Formyl Peptide Receptor (FPR) family, a class of GPCRs. The provided data and protocols for related compounds, such as N-Formyl-Met-Leu-Phe (fMLF), can serve as a valuable reference for investigating the potential activity of this compound.

Introduction

N-formylated peptides are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) originating from bacteria and mitochondria, respectively.[1] These peptides are potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages, and their effects are mediated through a specific subfamily of G-protein coupled receptors known as Formyl Peptide Receptors (FPRs). In humans, this family includes FPR1, FPR2, and FPR3.[2]

This compound, as an N-formylated dipeptide, is hypothesized to act as a ligand for one or more members of the FPR family. Activation of these receptors typically leads to a cascade of intracellular signaling events, culminating in cellular responses critical for inflammation and host defense, such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This document provides a framework for the experimental investigation of this compound as a potential FPR agonist.

Data Presentation: Biological Activity of Representative N-Formylated Peptides